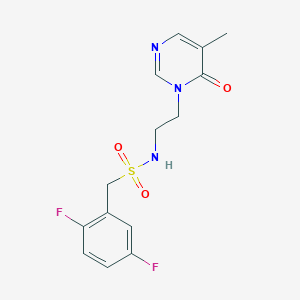

1-(2,5-difluorophenyl)-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2,5-difluorophenyl)-N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N3O3S/c1-10-7-17-9-19(14(10)20)5-4-18-23(21,22)8-11-6-12(15)2-3-13(11)16/h2-3,6-7,9,18H,4-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPLQVAUXRTUBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN(C1=O)CCNS(=O)(=O)CC2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,5-difluorophenyl)-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)methanesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

- Molecular Formula : C14H16F2N4O2S

- Molecular Weight : 350.36 g/mol

This compound features a difluorophenyl moiety and a pyrimidine derivative, which are known to enhance biological activity through various mechanisms.

The primary mechanism of action for this compound involves the inhibition of specific enzymes or pathways that are crucial for cell proliferation and survival. Preliminary studies suggest that the compound may act as an inhibitor of kinesin spindle protein (KSP) , which plays a significant role in mitosis. Inhibition of KSP can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values varied across different cell lines, indicating selective potency. For example:

- MCF-7: 0.95 µM

- HepG2: 1.20 µM

- A549: 0.75 µM

- HeLa: 0.37 µM

These findings suggest that the compound is particularly potent against HeLa cells, outperforming traditional chemotherapeutics like sorafenib.

Mechanistic Insights

Flow cytometry analysis indicated that treatment with this compound leads to an increase in apoptotic cell death in HeLa cells, with evidence showing cell cycle arrest at the sub-G1 phase. Additionally, molecular docking studies have confirmed that the compound binds effectively to the active site of KSP, further validating its role as a KSP inhibitor.

Study 1: Anti-Cancer Efficacy

A recent study evaluated the anti-cancer efficacy of this compound in vivo using xenograft models. The results showed a significant reduction in tumor volume compared to control groups treated with vehicle alone. The study highlighted that tumors treated with the compound exhibited increased apoptosis as evidenced by TUNEL staining.

Study 2: Pharmacokinetics and Toxicology

Another investigation focused on the pharmacokinetic profile of the compound, revealing favorable absorption and distribution characteristics with minimal toxicity observed in animal models. These findings are critical for advancing the compound toward clinical trials.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(2,5-difluorophenyl)-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)methanesulfonamide can inhibit kinesin spindle protein (KSP), a target for cancer therapy. KSP inhibitors are recognized for their ability to disrupt mitotic spindle formation, leading to cancer cell death. In particular, the incorporation of fluorine atoms has been shown to enhance the potency and selectivity of these inhibitors, potentially addressing limitations associated with conventional cytotoxic agents .

Antimicrobial Properties

Sulfonamides have a long history of use as antimicrobial agents. The sulfonamide moiety in this compound may contribute to its effectiveness against various bacterial strains. Studies have demonstrated that modifications in the phenyl and pyrimidine rings can significantly influence the antimicrobial activity of sulfonamides, suggesting that this compound could be explored for developing new antibiotics .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyrimidine ring : Utilizing starting materials such as 5-methyluracil derivatives.

- Introduction of the sulfonamide group : Reacting the intermediate with a suitable sulfonyl chloride under basic conditions.

- Fluorination : Employing selective fluorination techniques to introduce fluorine atoms at the desired positions on the phenyl ring.

Case Study 1: KSP Inhibition

In a study focusing on KSP inhibitors, researchers synthesized various analogs of this compound. These analogs exhibited promising in vitro activity against cancer cell lines resistant to standard treatments. The findings suggest that the structural modifications significantly enhance binding affinity to KSP, leading to increased cytotoxicity .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The study demonstrated that specific modifications in the side chains of sulfonamides could improve their antibacterial activity. The results indicated that compounds with a similar structure to this compound showed significant inhibition zones against tested bacterial strains .

Chemical Reactions Analysis

Pyrimidinone Core Formation

The 5-methyl-6-oxopyrimidin-1(6H)-yl group is synthesized via cyclization or condensation reactions. A common approach involves reacting β-keto esters (e.g., ethyl acetoacetate) with urea under acidic conditions . For example:

Reaction:

Yields typically range from 60–75% after purification by silica gel chromatography .

Methanesulfonamide Formation

The primary amine reacts with methanesulfonyl chloride in the presence of a base (e.g., EtN) to form the sulfonamide bond :

Reaction:

Yields: 70–85% after aqueous workup .

2,5-Difluorophenyl Substitution

The 2,5-difluorophenyl group is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling. A representative method uses a fluorinated aryl halide and a CuI catalyst :

Reaction:

Conditions: 24 h at 100°C in toluene/water, yielding ~55% .

Key Reaction Conditions and Parameters

| Step | Reagents/Conditions | Yield | Purification |

|---|---|---|---|

| Pyrimidinone synthesis | Ethyl acetoacetate, urea, HCl, reflux | 65% | Column chromatography (SiO) |

| Ethylamine alkylation | BrCHCHNH, KCO, DMF | 70% | Recrystallization (EtOH/HO) |

| Sulfonylation | CHSOCl, EtN, DCM | 80% | Aqueous extraction |

| Aryl coupling | Pd(PPh), NaCO, toluene/HO | 55% | Chromatography (hexane/EtOAc) |

Reactivity and Stability

-

Acid/Base Sensitivity : The sulfonamide bond is stable under physiological pH but hydrolyzes in strong acidic (pH < 2) or basic (pH > 12) conditions, forming methanesulfonic acid and the parent amine .

-

Thermal Stability : Decomposition occurs above 200°C, with the pyrimidinone ring undergoing retro-Diels-Alder fragmentation .

-

Photoreactivity : The 2,5-difluorophenyl group exhibits limited photosensitivity, but prolonged UV exposure can lead to defluorination .

Functional Group Transformations

-

Pyrimidinone Oxidation : The 6-oxo group can be oxidized to a carboxylic acid using KMnO under acidic conditions, though this is not typically desired .

-

Sulfonamide Alkylation : The sulfonamide nitrogen resists alkylation under standard conditions due to electron withdrawal by the SO group .

Catalytic and Solvent Effects

-

Palladium Catalysis : Suzuki-Miyaura coupling for aryl introduction requires anhydrous conditions and inert atmospheres .

-

Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for SNAr reactions involving the difluorophenyl group .

Industrial-Scale Considerations

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:

Key Observations:

Fluorine Substitution Patterns :

- The target compound’s 2,5-difluorophenyl group contrasts with the 2,4-difluorobenzoyl in and the 3,5-difluorophenyl in . Fluorine positioning influences electronic properties and binding affinity to hydrophobic enzyme pockets.

- Goxalapladib employs 2,3-difluorophenyl , demonstrating broader fluorine utilization in larger scaffolds for cardiovascular applications.

Sulfonamide vs. Carboxamide Pharmacophores :

- The methanesulfonamide group in the target compound and tolyfluanid highlights sulfonamide’s role in enhancing solubility and metabolic stability. In contrast, Goxalapladib uses carboxamide linkages for naphthyridine-based targeting.

Tolyfluanid exemplifies sulfonamide derivatives repurposed for non-pharmaceutical uses, emphasizing structural versatility.

Synthetic Complexity: The synthesis of 157E involves multi-step coupling and acid hydrolysis, reflecting the complexity of indazole-pyridine hybrids compared to the target compound’s relatively simpler pyrimidinone structure.

Research Findings and Implications

- Structural Optimization: The target compound’s 5-methyl-6-oxopyrimidinyl group may enhance metabolic stability over pyridinone analogs (e.g., ), as methyl substitution reduces oxidative degradation .

- Limitations : The absence of explicit pharmacokinetic or toxicity data for the target compound necessitates further studies to benchmark it against established analogs.

Q & A

Basic: What are the typical synthetic routes for synthesizing 1-(2,5-difluorophenyl)-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)methanesulfonamide?

Methodological Answer:

Synthesis typically involves sequential functionalization of the pyrimidinone and sulfonamide moieties. Key steps include:

- Coupling reactions : Reacting a 2,5-difluorophenyl methanesulfonyl chloride intermediate with a pyrimidinone-ethylamine derivative under basic conditions (e.g., triethylamine in THF) to form the sulfonamide linkage .

- Oxidation steps : Use of NaIO₄ in THF/H₂O (5:1) to oxidize diols or stabilize reactive intermediates during pyrimidinone ring formation .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product.

Advanced: How can researchers optimize reaction conditions to improve the yield of sulfonamide linkage formation?

Methodological Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents like THF or DCM enhance nucleophilic substitution rates while minimizing side reactions .

- Catalysts : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) improve coupling efficiency in Suzuki-Miyaura reactions for aryl group introduction .

- Temperature control : Gradual warming from 0°C to room temperature reduces byproduct formation during sulfonamide coupling .

- Real-time monitoring : Use of TLC or inline IR spectroscopy to track reaction progress and adjust stoichiometry dynamically.

Basic: What spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- NMR spectroscopy : ¹⁹F NMR confirms fluorine substitution patterns on the phenyl ring, while ¹H/¹³C NMR identifies methyl and pyrimidinone protons .

- Mass spectrometry (HRMS) : Validates molecular weight and detects impurities via isotopic patterns .

- IR spectroscopy : Confirms sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) functionalities .

Advanced: How can contradictory data between computational modeling and experimental conformational studies be resolved?

Methodological Answer:

- X-ray crystallography : Resolve crystal structures to validate computational predictions of molecular geometry (e.g., dihedral angles between aromatic rings) .

- Molecular dynamics (MD) simulations : Compare simulated solvent-accessible surfaces with experimental solubility data to refine force field parameters.

- Validation via 2D-NOESY : Detect through-space nuclear Overhauser effects (NOEs) to confirm proximity of substituents in solution .

Basic: What structural features influence the compound’s reactivity and stability?

Methodological Answer:

- Electron-withdrawing groups : The 2,5-difluorophenyl group enhances electrophilicity at the sulfonamide sulfur, facilitating nucleophilic attacks .

- Pyrimidinone ring : The 6-oxo group stabilizes the enol tautomer, affecting hydrogen-bonding interactions in biological systems .

- Ethyl linker : Provides conformational flexibility, influencing binding affinity to target proteins .

Advanced: How can SAR studies elucidate the role of the difluorophenyl moiety in biological activity?

Methodological Answer:

- Analog synthesis : Replace difluorophenyl with monofluoro or non-fluorinated aryl groups to assess fluorine’s electronic effects .

- In vitro assays : Test analogs against target enzymes (e.g., kinases) to correlate substitution patterns with IC₅₀ values .

- Docking studies : Use Schrödinger Suite or AutoDock to model interactions between fluorinated aryl groups and hydrophobic enzyme pockets .

Basic: What impurities are common during synthesis, and how are they identified?

Methodological Answer:

- Common impurities : Unreacted sulfonyl chloride intermediates or dehalogenated byproducts .

- Detection methods : HPLC with UV detection (λ = 254 nm) or LC-MS to resolve impurities with mass shifts of ±18 Da (water adducts) .

- Mitigation : Use scavenger resins (e.g., trisamine) to quench excess sulfonyl chlorides .

Advanced: What in vitro models assess pharmacokinetic properties like metabolic stability?

Methodological Answer:

- Liver microsomes : Incubate the compound with CYP450 enzymes to measure half-life and identify major metabolites via LC-MS/MS .

- Caco-2 cell monolayers : Evaluate membrane permeability (apparent permeability coefficient, Papp) to predict oral bioavailability .

- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction, critical for dose-response relationships .

Basic: How does the pyrimidinone ring’s electronic environment influence nucleophilic reactions?

Methodological Answer:

- Resonance effects : The 6-oxo group delocalizes electron density, reducing reactivity at the N1 position and directing nucleophiles to the sulfonamide sulfur .

- Tautomerism : Enol-keto equilibria affect hydrogen-bond donor/acceptor capacity, as shown in comparative IR studies of analogous compounds .

Advanced: Which computational methods predict binding affinity, and how are discrepancies addressed?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Screen against crystal structures of target proteins (e.g., kinases) to prioritize high-affinity candidates .

- Free-energy perturbation (FEP) : Calculate relative binding energies for fluorinated vs. non-fluorinated analogs to refine predictions .

- Validation : Compare computational ΔG values with surface plasmon resonance (SPR)-derived KD measurements to calibrate force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.